molecular formula C7H6N2S B13675603 2-Cyclopropylthiazole-5-carbonitrile

2-Cyclopropylthiazole-5-carbonitrile

Cat. No.: B13675603
M. Wt: 150.20 g/mol
InChI Key: ISJQDRRDGAXQSX-UHFFFAOYSA-N
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Description

2-Cyclopropylthiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₂S and a molecular weight of 150.2 g/mol . This compound is characterized by a thiazole ring substituted with a cyclopropyl group and a nitrile group at the 5-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of a cyclopropylamine with a thioamide, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylthiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 2-Cyclopropylthiazole-4-carbonitrile
  • 2-Cyclopropylthiazole-5-carboxamide
  • 2-Cyclopropylthiazole-5-carboxylic acid

Comparison: 2-Cyclopropylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C7H6N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-2H2

InChI Key

ISJQDRRDGAXQSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C#N

Origin of Product

United States

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